25-Hydroxyvitamin D3 25-sulfate-d6 (sodium)
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Overview
Description
25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) is a deuterated form of 25-Hydroxyvitamin D3, where the methyl protons of the C-26 and C-27 carbons are replaced by deuterium. This compound is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It serves as a precursor for the synthesis of calcitriol (1,25-dihydroxyvitamin D3), which is the active form of vitamin D3. This compound is used as a biomarker to determine the status of vitamin D in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) involves the hydroxylation of vitamin D3 (cholecalciferol) in the liver. The process includes the replacement of methyl protons of C-26 and C-27 carbons with deuterium. This is achieved through a series of chemical reactions involving deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) typically involves large-scale synthesis using deuterated reagentsThe final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxyvitamin D3.
Reduction: Reduction of the sulfate group to form 25-Hydroxyvitamin D3.
Substitution: Replacement of the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Catalysts such as cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: 1,25-dihydroxyvitamin D3.
Reduction: 25-Hydroxyvitamin D3.
Substitution: Various substituted derivatives of 25-Hydroxyvitamin D3.
Scientific Research Applications
25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) has several scientific research applications:
Chemistry: Used as a stable isotope internal standard for mass spectrometry data interpretation.
Biology: Serves as a biomarker for vitamin D status in biological samples.
Medicine: Used in studies related to vitamin D metabolism and its effects on health.
Industry: Employed in the production of vitamin D supplements and fortified foods
Mechanism of Action
The mechanism of action of 25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) involves its conversion to the active form, 1,25-dihydroxyvitamin D3, in the kidneys. This active form binds to vitamin D receptors (VDR) in various tissues, regulating the expression of genes involved in calcium and phosphate homeostasis. The molecular targets include calcium-binding proteins and transporters, which facilitate the absorption of calcium and phosphate in the intestines .
Comparison with Similar Compounds
Similar Compounds
25-Hydroxyvitamin D3: Non-deuterated form.
1,25-Dihydroxyvitamin D3: Active form of vitamin D3.
25-Hydroxyvitamin D2: Plant-derived form of vitamin D.
3-epi-25-Hydroxyvitamin D3: Epimeric form of 25-Hydroxyvitamin D3
Uniqueness
25-Hydroxyvitamin D3 25-sulfate-d6 (sodium) is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable as an internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis in various research applications .
Properties
Molecular Formula |
C27H43NaO5S |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
sodium;[(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-yl] sulfate |
InChI |
InChI=1S/C27H44O5S.Na/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)32-33(29,30)31;/h11-12,20,23-25,28H,1,6-10,13-18H2,2-5H3,(H,29,30,31);/q;+1/p-1/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3D3,4D3; |
InChI Key |
NSTQVBCOJGLQHI-UQNRKMJUSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(CCCC(C)(C)OS(=O)(=O)[O-])C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[Na+] |
Origin of Product |
United States |
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